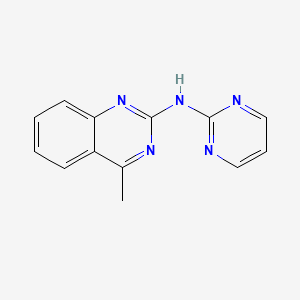

4-methyl-N-2-pyrimidinyl-2-quinazolinamine

説明

Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones, a closely related compound to 4-methyl-N-2-pyrimidinyl-2-quinazolinamine, can be achieved through various methods. Notably, the iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones has been demonstrated to produce 2-aryl quinazolin-4(3H)-ones efficiently. This reaction performs well in the absence of any metal or ligand, highlighting the role of iodine in facilitating the transformation selectively (Mohammed, Vishwakarma, & Bharate, 2015). Another approach involves amidine N-arylation for synthesizing quinazolin-4(3H)-ones, showcasing the versatility in the synthetic routes towards quinazolinone derivatives (Li et al., 2013).

Molecular Structure Analysis

The molecular structure of quinazolinamines and related compounds often features a bicyclic system combining a benzene ring fused to a seven-membered heterocyclic ring containing nitrogen atoms. This structural motif contributes to the compound's chemical behavior and interaction with biological targets. The detailed molecular structure, including bond lengths and angles, can be elucidated through techniques like X-ray crystallography, providing insights into the compound's stereochemistry and conformational preferences.

Chemical Reactions and Properties

Quinazolinamines undergo various chemical reactions, including cyclization, substitution, and coupling reactions, which can be utilized to introduce different functional groups or to construct more complex molecules. Their reactivity is influenced by the presence of nitrogen atoms in the heterocyclic ring, which can act as nucleophiles in reactions with electrophiles.

Physical Properties Analysis

The physical properties of 4-methyl-N-2-pyrimidinyl-2-quinazolinamine, such as melting point, solubility, and crystalline structure, are crucial for its handling and application in chemical syntheses. These properties are determined by the molecular structure and the distribution of functional groups within the molecule.

Chemical Properties Analysis

Chemically, quinazolinamines exhibit a range of properties including basicity due to the nitrogen atoms, potential for hydrogen bonding, and the ability to participate in various organic reactions. Their chemical behavior is significant in the design of pharmaceutical agents, where these properties can influence biological activity, pharmacokinetics, and drug-receptor interactions.

科学的研究の応用

Synthesis Techniques

Innovative methods for synthesizing quinazolinones, including 4-methyl-N-2-pyrimidinyl-2-quinazolinamine, have been developed to enhance efficiency and yield. For example, nanocrystalline copper(I) iodide has been used under solvent-free conditions for the rapid and mild synthesis of quinazolinones, highlighting the importance of recyclable catalysts and mild reaction conditions (Abdolmohammadi & Karimpour, 2016). Moreover, microwave irradiation has facilitated the efficient synthesis of quinazolin-4-ylamine derivatives, demonstrating an effective approach to generating a small library of compounds rapidly (Yoon et al., 2004).

Anticancer Properties

Quinazolinone derivatives, including 4-methyl-N-2-pyrimidinyl-2-quinazolinamine, have shown promise in anticancer research due to their substantial cytotoxic effects against various human tumor cells. These compounds are important for their roles as enzymes or receptors for kinase inhibitors (Bozorov et al., 2015). Specifically, quinazolinones and pyrido[3,4-d]pyrimidin-4-ones have been identified as orally active and specific matrix metalloproteinase-13 inhibitors, offering a potential therapeutic avenue for osteoarthritis treatment (Li et al., 2008).

Optoelectronic Applications

Recent studies have expanded the application of quinazolinone derivatives to optoelectronic materials. The incorporation of quinazolinone and pyrimidine fragments into π-extended conjugated systems has been shown to create novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices, demonstrating their versatility beyond biomedical applications (Lipunova et al., 2018).

Antimicrobial Activity

Quinazolinone derivatives, including 4-methyl-N-2-pyrimidinyl-2-quinazolinamine, have also been investigated for their antimicrobial properties. A comprehensive study on Streptomyces-derived compounds revealed 4-methyl-2-quinazolinamine as a potent microbial alkaloid with antiproliferative bioactivity, underscoring the potential for novel antimicrobial agents from natural sources (Vollmar et al., 2009).

特性

IUPAC Name |

4-methyl-N-pyrimidin-2-ylquinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5/c1-9-10-5-2-3-6-11(10)17-13(16-9)18-12-14-7-4-8-15-12/h2-8H,1H3,(H,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJVJPABBFBYBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-pyrimidin-2-ylquinazolin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[6-(isopropylthio)hexyl]oxy}-2,4-dimethylbenzene](/img/structure/B4626705.png)

![4-[(allylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B4626707.png)

![propyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4626728.png)

![2,6-dimethoxy-4-[4-(1-naphthyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4626735.png)

![N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4626737.png)

![3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4626747.png)

![ethyl [2,2,2-trifluoro-1-[(2-phenylethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4626753.png)

![N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B4626779.png)

![N-(4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4626791.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4626793.png)

![3-allyl-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626802.png)

![5-(3-nitrophenyl)-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B4626808.png)